molecular formula C7H8ClN3O3 B1276217 6-amino-5-(chloroacetyl)-1-methylpyrimidine-2,4(1H,3H)-dione CAS No. 22365-19-1

6-amino-5-(chloroacetyl)-1-methylpyrimidine-2,4(1H,3H)-dione

Cat. No. B1276217
CAS RN: 22365-19-1
M. Wt: 217.61 g/mol
InChI Key: OORUZOLZIKLBDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-amino-5-(chloroacetyl)-1-methylpyrimidine-2,4(1H,3H)-dione, also known as 6-ACMPD, is a synthetic compound used for a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, in the study of enzymatic reactions, and in the production of bioactive compounds. 6-ACMPD is a versatile compound that has a wide range of potential uses and applications in the laboratory.

Scientific Research Applications

Synthesis of Xanthine Derivatives

Xanthines are a class of compounds with various pharmacological effects, including stimulatory and diuretic properties. The compound serves as a precursor for the synthesis of 8-substituted xanthines . This application is significant in medicinal chemistry, where xanthines are used to block adenosine receptors, which are potential drug targets for heart and brain diseases.

Antimicrobial Agents

Research has shown that derivatives of pyrimidine, such as the compound being analyzed, can be synthesized into structures that exhibit broad-spectrum antimicrobial activity . These derivatives have been tested against various bacterial and fungal strains, showing promise as new antimicrobial agents.

In-vitro Cytotoxicity

The compound’s derivatives have been investigated for their cytotoxic effects on cancerous cell lines, such as Caco-2 cells . This application is crucial in the development of chemotherapeutic agents, where selective toxicity towards cancer cells over normal cells is desired.

Pharmaceutical Testing

As a research chemical, this compound is used in pharmaceutical testing to develop high-quality reference standards . These standards are essential for ensuring the accuracy and consistency of pharmaceutical products.

Precursors for Bioactive Molecules

The compound’s derivatives are used as precursors for bioactive molecules, particularly in the synthesis of compounds with potential therapeutic effects . This includes the development of drugs that can interact with specific biological targets, such as enzymes or receptors.

Chemical Research and Development

In chemical R&D, this compound is valuable for exploring new synthetic pathways and reactions . Its versatility in chemical transformations makes it a useful tool for discovering novel compounds and reaction mechanisms.

properties

IUPAC Name

6-amino-5-(2-chloroacetyl)-1-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O3/c1-11-5(9)4(3(12)2-8)6(13)10-7(11)14/h2,9H2,1H3,(H,10,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OORUZOLZIKLBDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)NC1=O)C(=O)CCl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40407135
Record name 6-Amino-5-(chloroacetyl)-1-methylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

22365-19-1
Record name 6-Amino-5-(chloroacetyl)-1-methylpyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.